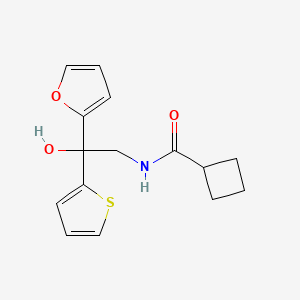

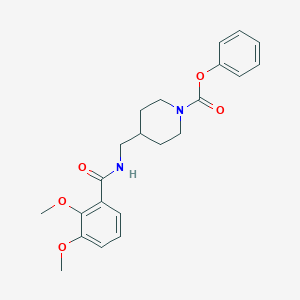

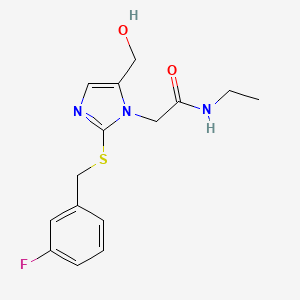

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide” is a complex organic molecule. It contains a cyclobutanecarboxamide group, which is a four-membered cyclic structure with a carboxamide functional group. It also has furan and thiophene rings, which are five-membered aromatic heterocycles with oxygen and sulfur atoms, respectively .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The furan and thiophene rings, for instance, are aromatic and may undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings and a carboxamide group could impact its polarity, solubility, and reactivity .Scientific Research Applications

Organic Synthesis and Cyclization Reactions

Research has explored transformations of N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides, highlighting their utility in the synthesis of heterocyclic compounds through cyclization reactions. For instance, these compounds can undergo Camps cyclization to form quinolin-4(1H)-ones with high yields, showcasing their versatility in generating complex organic molecules (S. S. Mochalov et al., 2016).

Photovoltaic Applications

In the realm of renewable energy, furan and thiophene-based compounds have been incorporated into the structure of dye-sensitized solar cells (DSSCs). The inclusion of five-membered heteroaromatic linkers, such as furan, has been shown to enhance the solar energy-to-electricity conversion efficiency, demonstrating the potential of such compounds in improving the performance of photovoltaic devices (Se Hun Kim et al., 2011).

Antimicrobial and Antifungal Activity

Some derivatives of N-substituted furan-2- and thiophene-2-carboxamides exhibit significant antimicrobial and antifungal activities. For example, compounds synthesized from Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiopehene-3-carboxylate and related structures have shown efficacy against a range of pathogenic strains, including Listeria monocytogenes and Staphylococcus aureus, highlighting their potential in developing new antimicrobial agents (A. Altundas et al., 2010).

Material Science and Polymer Synthesis

In material science, compounds containing furan and thiophene units have been utilized as monomers for the synthesis of biobased polyesters. For instance, 2,5-Bis(hydroxymethyl)furan has been polymerized with various diacid ethyl esters to produce novel furan polyesters, indicating their potential in creating sustainable materials with desirable physical properties (Yi Jiang et al., 2014).

Photochemical Applications

Research into the photochemical properties of N-substituted furan-2- and thiophene-2-carboxamides has led to the development of methods for direct oxidative annulation, providing access to polyheterocyclic compounds. This demonstrates the potential of such compounds in synthesizing complex molecules with specific functional properties, relevant for applications in organic electronics and photonics (Jin Zhang et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c17-14(11-4-1-5-11)16-10-15(18,12-6-2-8-19-12)13-7-3-9-20-13/h2-3,6-9,11,18H,1,4-5,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZVNVOEHDRKIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

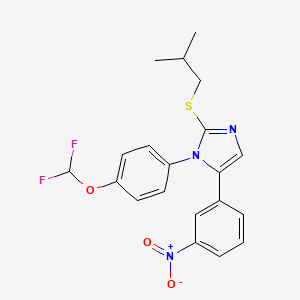

![7-cyclopropyl-2-(4-methoxyphenyl)-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2399798.png)

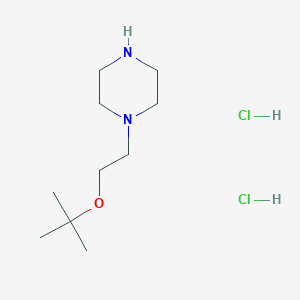

![3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2399812.png)

![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2399815.png)

![1-(1,6-Dioxaspiro[2.4]heptan-4-yl)-N,N-dimethylmethanamine](/img/structure/B2399816.png)